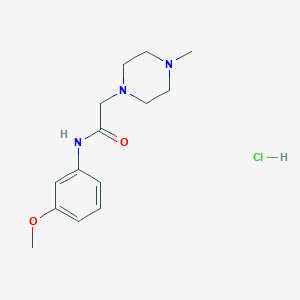![molecular formula C26H28N2O2 B4134056 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4134056.png)
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
Overview
Description
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide, also known as ABA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. ABA belongs to the class of adamantane derivatives and has been shown to exhibit various biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The purpose of
Mechanism of Action
The exact mechanism of action of 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of oncogenes. In animal models of inflammation, this compound has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes. This compound has also been shown to have neuroprotective effects by decreasing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound also exhibits low toxicity and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are many potential future directions for 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide research. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the exact mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the optimization of this compound synthesis methods and the development of novel formulations may improve its pharmacokinetic profile and increase its therapeutic efficacy.
Scientific Research Applications
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-16-6-7-20(25-28-21-4-2-3-5-23(21)30-25)11-22(16)27-24(29)15-26-12-17-8-18(13-26)10-19(9-17)14-26/h2-7,11,17-19H,8-10,12-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGPYSGPYJBKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4133987.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]acetate](/img/structure/B4133995.png)
![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4134001.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4134012.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4134018.png)
![7-chloro-1-(3,4-dichlorophenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134023.png)
![4-oxo-N-(4-propoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4134042.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4134050.png)
![3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4134059.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134060.png)
![4-(3-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4134067.png)
![methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4134073.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4134081.png)

